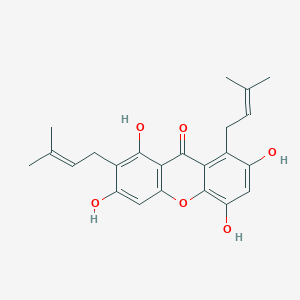

Cratoxyarborenone B

Description

Significance of Natural Products in Chemical Biology and Drug Discovery

Natural products, chemical compounds produced by living organisms, have historically been a cornerstone of drug discovery and continue to play a vital role in modern medicine. scirp.orgitmedicalteam.pl These naturally derived substances exhibit immense structural and chemical diversity, often possessing complex three-dimensional architectures that are challenging to replicate through synthetic chemistry. scielo.br This inherent complexity allows them to interact with a wide array of biological targets, making them a rich source of lead compounds for the development of new therapeutic agents. scirp.orgscielo.br It is estimated that a significant percentage of all approved medicines are either natural products or their semi-synthetic derivatives. scirp.org The historical success of natural products in drug discovery stems from their inherent bioactivity, having been evolutionarily selected for specific biological roles. itmedicalteam.pl From the discovery of penicillin to the development of potent anti-cancer drugs, natural products have consistently provided novel chemical scaffolds that have been instrumental in advancing human health. itmedicalteam.plscielo.br The exploration of biodiversity for new bioactive molecules remains a critical endeavor in the face of emerging diseases and the need for more effective and targeted therapies. mdpi.com

Overview of the Genus Cratoxylum as a Source of Secondary Metabolites

The genus Cratoxylum, belonging to the Hypericaceae family, comprises flowering plants widely distributed across Southeast Asia, including countries like China, Thailand, Malaysia, and Vietnam. ub.ac.idupm.edu.my Plants from this genus have a long history of use in traditional medicine for treating a variety of ailments, including fever, cough, diarrhea, and ulcers. eurekaselect.comnih.gov Phytochemical investigations have revealed that Cratoxylum species are a prolific source of a diverse range of secondary metabolites. upm.edu.myresearchgate.net These include flavonoids, anthraquinones, triterpenoids, and most notably, a large number of xanthones. upm.edu.myeurekaselect.com The various parts of the plant, including the leaves, stems, roots, and fruits, have been found to contain these bioactive compounds. upm.edu.my The rich chemical diversity of the Cratoxylum genus has made it a focal point for researchers seeking to discover new natural products with potential pharmacological applications. nih.govresearchgate.net

Historical Context of Xanthone (B1684191) Research from Cratoxylum Species

Xanthones, a class of heterocyclic compounds with a dibenzo-γ-pyrone scaffold, are particularly abundant in the Cratoxylum genus. ub.ac.idupm.edu.my Research into the xanthones from Cratoxylum species has a significant history, driven by the diverse biological activities exhibited by these compounds. frontiersin.org Early phytochemical studies on this genus led to the isolation and characterization of numerous xanthones, many of which were new to science. researchgate.net These investigations have consistently demonstrated the potential of Cratoxylum xanthones in various therapeutic areas. Bioassay-guided fractionation of extracts from different Cratoxylum species has led to the identification of xanthones with potent cytotoxic, antimicrobial, anti-inflammatory, and antimalarial properties. eurekaselect.comresearchgate.netresearchgate.net This historical body of research has established the Cratoxylum genus as a key source of structurally unique and biologically active xanthones, fueling ongoing efforts to explore their full therapeutic potential. nih.gov

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C23H24O6 |

|---|---|

Molecular Weight |

396.4 g/mol |

IUPAC Name |

1,3,5,7-tetrahydroxy-2,8-bis(3-methylbut-2-enyl)xanthen-9-one |

InChI |

InChI=1S/C23H24O6/c1-11(2)5-7-13-15(24)9-17(26)23-19(13)22(28)20-18(29-23)10-16(25)14(21(20)27)8-6-12(3)4/h5-6,9-10,24-27H,7-8H2,1-4H3 |

InChI Key |

AVGUAOZYPIBDIZ-UHFFFAOYSA-N |

Canonical SMILES |

CC(=CCC1=C2C(=C(C=C1O)O)OC3=C(C2=O)C(=C(C(=C3)O)CC=C(C)C)O)C |

Origin of Product |

United States |

Isolation and Structural Elucidation of Cratoxyarborenone B

Natural Sources and Botanical Aspects of Cratoxylum Species Yielding Cratoxyarborenone B

This compound, as its name suggests, is a secondary metabolite derived from plants belonging to the genus Cratoxylum. This genus encompasses a variety of trees and shrubs, primarily found in tropical and subtropical regions of Asia. While the specific species that serves as the primary source for this compound requires targeted investigation, compounds of similar structural classes have been isolated from various Cratoxylum species, indicating a rich and diverse phytochemistry within this genus. The botanical characteristics of these plants, including their growth habits, geographical distribution, and traditional uses, often provide the initial clues for scientific exploration into their chemical constituents.

Extraction and Purification Methodologies

The journey to obtaining pure this compound from its natural matrix is a meticulous process involving sophisticated extraction and purification techniques. The overarching goal is to isolate the target compound from a complex mixture of other plant metabolites.

Bioassay-Guided Fractionation Strategies

Bioassay-guided fractionation is a powerful strategy employed to systematically separate and isolate bioactive compounds from natural sources. nih.govnumberanalytics.com This approach involves a stepwise separation of the initial plant extract into simpler fractions, with each fraction being tested for a specific biological activity. The most active fractions are then subjected to further separation until a pure, active compound like this compound is isolated. numberanalytics.com This method is particularly valuable as it prioritizes the isolation of compounds with potential therapeutic applications. The process begins with the crude extract and proceeds through various chromatographic stages, with the biological assay guiding the purification at each step. nih.govmdpi.com

Chromatographic Separation Techniques

Chromatography is the cornerstone of purification in natural product chemistry. nih.gov A variety of chromatographic techniques are utilized to separate this compound from other compounds based on differences in their physical and chemical properties.

Initially, column chromatography is often employed for the large-scale fractionation of the crude extract. nih.gov This technique separates compounds based on their differential adsorption to a stationary phase, such as silica (B1680970) gel or alumina, while a mobile phase carries the mixture through the column. nih.gov

Following initial separation, Thin-Layer Chromatography (TLC) is used to monitor the progress of the fractionation and to identify the fractions containing the compound of interest. nih.gov

For finer purification, High-Performance Liquid Chromatography (HPLC) is indispensable. nih.gov This technique utilizes high pressure to pass the solvent through a column packed with a stationary phase, allowing for high-resolution separation of complex mixtures. researchgate.net Both normal-phase and reverse-phase HPLC can be employed, depending on the polarity of this compound and the other compounds present in the fraction.

Spectroscopic Techniques for Structural Characterization

Once this compound has been isolated in its pure form, its molecular structure is determined using a combination of powerful spectroscopic methods. uni-duesseldorf.demazums.ac.iramanote.comnih.gov

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is arguably the most powerful tool for elucidating the structure of organic molecules. msu.eduunivr.it Both ¹H NMR and ¹³C NMR are crucial for this purpose.

¹H NMR (Proton NMR): This technique provides detailed information about the number of different types of protons in the molecule, their chemical environment, and their connectivity. msu.eduorganicchemistrydata.org The chemical shift (δ) of each proton signal indicates its electronic environment, while the splitting pattern (multiplicity) reveals the number of neighboring protons.

¹³C NMR (Carbon NMR): This technique provides information about the carbon skeleton of the molecule. msu.edu It reveals the number of different carbon atoms and their chemical shifts provide clues about their functional groups (e.g., carbonyls, aromatic carbons, aliphatic carbons).

Advanced 2D NMR techniques, such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation), are also employed to establish the complete connectivity of the atoms within the this compound molecule.

Mass Spectrometry (MS)

Mass spectrometry (MS) is used to determine the molecular weight and elemental composition of this compound. cas.cn High-Resolution Mass Spectrometry (HRMS) provides a very precise mass measurement, which allows for the determination of the molecular formula. mdpi.com The fragmentation pattern observed in the mass spectrum can also provide valuable structural information, revealing the presence of specific substructures within the molecule.

Ultraviolet-Visible (UV-Vis) and Infrared (IR) Spectroscopy

The isolation of this compound, along with five other new xanthones (Cratoxyarborenones A and C-F), was accomplished through bioassay-guided fractionation of extracts from the leaves, twigs, and stem bark of Cratoxylum sumatranum. nih.govacs.orgewha.ac.kracs.orgresearchgate.netstuartxchange.org The structural elucidation of these compounds was achieved through comprehensive spectroscopic analysis. acs.orgidosi.org

Ultraviolet-Visible (UV-Vis) Spectroscopy

The UV-Vis spectrum of this compound was recorded in methanol (B129727). The analysis revealed characteristic absorption maxima (λmax) that are indicative of a xanthone (B1684191) scaffold. acs.org The observed absorption bands correspond to electronic transitions within the chromophoric system of the molecule.

Interactive Data Table: UV-Vis Absorption Maxima of this compound

| Wavelength (λmax) (nm) | Log ε |

| 244 | 4.54 |

| 264 | 4.60 |

| 320 | 4.16 |

| 374 | 3.91 |

Data sourced from Seo et al., 2002.

Infrared (IR) Spectroscopy

The infrared spectrum of this compound provides critical information about the functional groups present in the molecule. The spectrum was obtained using potassium bromide (KBr) pellet methodology. The vibrational frequencies of the bonds within the compound were recorded in wavenumbers (cm⁻¹).

The IR spectrum displayed absorption bands characteristic of hydroxyl groups, a chelated carbonyl group, and aromatic C=C bonds, which are consistent with the proposed xanthone structure. acs.org

Interactive Data Table: Infrared (IR) Absorption Bands of this compound

| Wavenumber (νmax) (cm⁻¹) | Functional Group Assignment |

| 3420 | O-H stretching (hydroxyl groups) |

| 1640 | C=O stretching (chelated carbonyl group) |

| 1608 | C=C stretching (aromatic) |

Data sourced from Seo et al., 2002.

Research Findings and Significance

The discovery and investigation of Cratoxyarborenone B contribute to the broader understanding of the chemical diversity and therapeutic potential of natural products from the Cratoxylum genus. Its potent cytotoxic activity highlights its potential as a lead compound for the development of new anticancer agents. Further research into its mechanism of action and structure-activity relationships could pave the way for the synthesis of more potent and selective analogs.

Concluding Remarks

Cratoxyarborenone B stands out as a promising bioactive natural product from the Cratoxylum genus. Its potent cytotoxic effects, coupled with the rich ethnobotanical history and diverse phytochemistry of its plant source, underscore the importance of continued research into natural products for drug discovery. Future studies are warranted to fully elucidate the pharmacological profile of this compound and to explore its potential for therapeutic applications.

Analytical Methodologies for Cratoxyarborenone B

Chromatographic Techniques for Quantification and Purity Assessment

Chromatographic methods are fundamental to the analysis of Cratoxyarborenone B, enabling its separation from the complex matrix of plant extracts. These techniques are essential for both determining the purity of an isolated sample and quantifying its concentration within a mixture.

High-Performance Liquid Chromatography (HPLC)

High-Performance Liquid Chromatography (HPLC) is a cornerstone technique for the analysis of xanthones. For compounds like this compound, reversed-phase HPLC is the most common approach. This method utilizes a nonpolar stationary phase, typically a C18 column, and a polar mobile phase. The separation is based on the differential partitioning of the analyte between the two phases.

Detailed research findings on analogous xanthones demonstrate the utility of HPLC coupled with a photodiode array (PDA) detector for simultaneous analysis and quantification. nih.gov The PDA detector allows for the monitoring of absorbance over a range of wavelengths, which is particularly useful for identifying xanthones that possess characteristic UV-Vis absorption spectra. nih.gov Methods are typically developed to achieve good resolution, precision, and accuracy, with recovery rates often falling within the range of 96.58% to 113.45%. nih.gov

Below is a table summarizing typical HPLC parameters used for the analysis of xanthones, which would be applicable to this compound.

| Parameter | Typical Condition | Reference |

|---|---|---|

| Column | Reversed-Phase C18 (e.g., 150 mm x 3.00 mm, 5 µm) | nih.gov |

| Mobile Phase | Gradient elution with Acetonitrile (B52724) and Water (often with an acid modifier like formic acid) | nih.gov |

| Detection | Photodiode Array (PDA) or UV Detector (e.g., 320 nm) | nih.gov |

| Flow Rate | ~1.0 mL/min | nih.gov |

| Limit of Detection (LOD) | Can be ≤0.248 µg/mL for some xanthones | nih.gov |

Ultra-High-Performance Liquid Chromatography (UHPLC)

Ultra-High-Performance Liquid Chromatography (UHPLC) represents an evolution of HPLC, utilizing columns with smaller particle sizes (typically <2 µm). This results in significantly faster analysis times, improved resolution, and higher sensitivity compared to traditional HPLC. UHPLC is particularly advantageous for high-throughput screening and the analysis of complex samples containing multiple xanthones.

Studies involving the quantification of xanthones from natural extracts have successfully employed UHPLC coupled with mass spectrometry (MS/MS), demonstrating its power for both separation and sensitive detection. nih.gov The enhanced efficiency of UHPLC allows for rapid quantification, which is critical in quality control and phytochemical research.

The following table outlines common parameters for a UHPLC-based analysis of xanthones.

| Parameter | Typical Condition | Reference |

|---|---|---|

| Column | Reversed-Phase C18 (e.g., <2 µm particle size) | nih.gov |

| Mobile Phase | Gradient elution with solvents like methanol (B129727) or acetonitrile and water with formic acid | nih.gov |

| Detection | Mass Spectrometry (MS/MS) or Photodiode Array (PDA) | nih.gov |

| Flow Rate | 0.2 - 0.5 mL/min | nih.gov |

| Analysis Time | Significantly shorter than HPLC, often under 10 minutes | nih.gov |

Gas Chromatography-Mass Spectrometry (GC-MS)

Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful technique for the analysis of volatile and semi-volatile compounds. However, its application to large, non-volatile polyphenolic compounds like this compound is limited. Xanthones generally have high molecular weights and low vapor pressures, making them unsuitable for direct GC analysis without chemical modification.

To be analyzed by GC-MS, a xanthone (B1684191) would typically require a derivatization step to increase its volatility. This process, however, adds complexity and potential for sample degradation or incomplete reaction, making it a less direct and less favored method compared to LC-based techniques. Therefore, LC-MS is the overwhelmingly preferred method for the analysis of such compounds.

Spectrometric Methods in Quantitative Analysis

Spectrometric methods are indispensable for the structural elucidation and sensitive quantification of this compound. These techniques provide information about the molecular weight and structure of the compound.

Liquid Chromatography-Mass Spectrometry (LC-MS/MS)

Liquid Chromatography-Mass Spectrometry (LC-MS), particularly tandem mass spectrometry (LC-MS/MS), is a highly sensitive and selective technique for analyzing xanthones. chromatographyonline.com It combines the separation power of liquid chromatography with the mass analysis capabilities of a mass spectrometer. taylorandfrancis.com Following chromatographic separation, the analyte is ionized, commonly using electrospray ionization (ESI), and the mass-to-charge ratio (m/z) of the resulting ions is measured.

This technique is crucial for:

Identification : Confirming the identity of a compound by matching its retention time and mass spectrum with that of a known standard. The identity of xanthone peaks can be confirmed using systems like LC-ESI-MS. nih.gov

Structural Elucidation : In tandem MS (MS/MS), parent ions are fragmented, and the resulting fragmentation pattern provides valuable structural information.

Quantitative Analysis : LC-MS/MS allows for highly sensitive and specific quantification, making it ideal for detecting trace amounts of compounds in complex biological or botanical matrices. nih.gov

UV-Vis Spectrophotometry

UV-Vis spectrophotometry is a valuable tool in the analysis of this compound, owing to the characteristic chromophore of the xanthone skeleton. This technique measures the absorption of ultraviolet and visible light by the compound. It is used in several capacities:

Characterization : During the isolation and purification process, the UV-Vis spectrum of a compound is recorded to help identify its chemical class. Xanthones exhibit distinct spectra that aid in their preliminary identification. nih.gov

Detection in HPLC : As mentioned, UV-Vis detectors are commonly coupled with HPLC systems. The detector measures the absorbance of the eluent at specific wavelengths, allowing for the detection and quantification of the separated compounds. nih.gov

Quantitative Analysis : While less specific than HPLC, UV-Vis spectrophotometry can be used for the quantitative analysis of total xanthone content in an extract, provided a suitable standard is used for calibration.

The structure of xanthones, including this compound, typically results in characteristic absorption maxima in the UV region, which are utilized for their detection and analysis. nih.gov

Advanced Techniques for Metabolite Profiling and Dereplication

The analysis of complex natural product extracts, such as those from Cratoxylum species containing this compound, requires sophisticated analytical strategies. Modern approaches focus on metabolite profiling, which provides a comprehensive snapshot of the metabolites present, and dereplication, the rapid identification of known compounds to avoid their redundant isolation. nih.govnih.gov These strategies are crucial for efficiently discovering novel bioactive compounds.

Hyphenated Techniques (e.g., HPLC-NMR, LC-NMR)

Hyphenated techniques, which couple a separation method like high-performance liquid chromatography (HPLC) with a spectroscopic method like nuclear magnetic resonance (NMR), are powerful tools in natural product research. thieme-connect.de The combination of HPLC with NMR (HPLC-NMR or LC-NMR) allows for the acquisition of detailed structural information of compounds directly from a complex mixture, either post-separation or even in real-time as they elute from the chromatography column. thieme-connect.de

This approach is invaluable for the dereplication of xanthones from Cratoxylum extracts. While LC-MS is often used first due to its higher sensitivity, LC-NMR provides unambiguous structural data that mass spectrometry alone cannot offer. nih.gov For a compound like this compound, LC-NMR can directly provide proton and carbon NMR data of the molecule after it has been separated from other constituents in the extract. This allows chemists to confirm its identity by comparing the acquired data with known literature values or to elucidate the structure of novel, related xanthones in the same run. researchgate.net The process significantly accelerates the identification of known compounds, saving the considerable time and resources required for traditional isolation and characterization. nih.gov

Table 1: Application of Hyphenated Techniques in Natural Product Analysis

| Technique | Principle | Application to this compound Analysis | Key Advantage |

|---|---|---|---|

| HPLC-NMR | Couples HPLC separation with NMR spectroscopy for online structural analysis of separated compounds. | Allows for direct acquisition of NMR spectra for this compound from a crude or fractionated extract, facilitating rapid confirmation of its structure without full isolation. | Provides detailed, unambiguous structural information, crucial for distinguishing between similar isomers of xanthones. |

| LC-MS | Combines the separation power of liquid chromatography with the mass analysis capabilities of mass spectrometry. | Used for the initial screening of extracts to detect the presence of this compound based on its mass-to-charge ratio (m/z) and retention time. | High sensitivity and high throughput, ideal for initial profiling and quantification. nih.gov |

| LC-PDA-MS | Integrates LC with both a Photodiode Array (PDA) detector and a Mass Spectrometer. | Provides three layers of data for this compound: retention time, UV-Vis spectrum (characteristic of the xanthone chromophore), and mass data, increasing identification confidence. nih.gov | Comprehensive data from a single run enhances the accuracy of dereplication. |

Untargeted Metabolomics Approaches

Untargeted metabolomics aims to capture and analyze the widest possible range of metabolites in a biological sample. nih.gov When applied to plant extracts, this approach generates a comprehensive "metabolic fingerprint" that can be used to compare different samples, identify biomarkers, or discover new compounds. chula.ac.thresearchgate.net The most common platform for untargeted metabolomics in plant analysis is Liquid Chromatography-High Resolution Mass Spectrometry (LC-HRMS). creative-proteomics.commdpi.com

In the context of this compound, an untargeted metabolomics study of a Cratoxylum extract would involve:

Sample Preparation: Extracting metabolites from the plant material using a standardized protocol. nih.gov

LC-HRMS Analysis: Separating the metabolites using ultra-high performance liquid chromatography (UHPLC) and detecting them with a high-resolution mass spectrometer (like Orbitrap or TOF). creative-proteomics.comnih.gov This provides accurate mass measurements (typically within 5 ppm), which are used to predict the elemental formula of detected compounds.

Data Processing: Using specialized software to pick peaks, align chromatograms, and create a data matrix of all detected metabolic features (defined by retention time and m/z).

Statistical Analysis: Employing multivariate statistical tools (e.g., PCA, OPLS-DA) to identify features that are unique to or abundant in certain samples. nih.gov

This approach can rapidly identify the presence of this compound and other known xanthones by matching their accurate mass and fragmentation patterns (from MS/MS experiments) against spectral databases. nih.govnih.gov Furthermore, it can reveal the presence of previously uncharacterized or novel derivatives of this compound by highlighting related mass signals that differ by specific chemical modifications (e.g., hydroxylation, methylation, or glycosylation).

Table 2: Illustrative Data from a Hypothetical Untargeted LC-HRMS Analysis of a Cratoxylum Extract

| Feature ID | Retention Time (min) | Observed m/z [M+H]⁺ | Putative Identification | Identification Basis |

|---|---|---|---|---|

| XAN-001 | 8.5 | 411.1444 | This compound | Accurate mass match to C₂₂H₂₆O₇ |

| XAN-002 | 9.2 | 411.1079 | Cratoxyarborenone D | Accurate mass match to C₂₃H₂₂O₇ |

| XAN-003 | 7.8 | 427.1393 | Hydroxylated this compound | Mass difference of +15.9949 Da (Oxygen) from XAN-001 |

| XAN-004 | 10.1 | 343.1181 | Demethylated this compound | Mass difference of -14.0157 Da (CH₂) from a methylated analog |

Note: This table is illustrative and based on the principles of untargeted metabolomics.

Derivatization Strategies for Enhanced Analytical Detection and Separation

Derivatization is a chemical modification technique used to alter the properties of an analyte to make it more suitable for a specific analytical method. This is often done to increase volatility for gas chromatography (GC) analysis or to enhance detection sensitivity for HPLC.

For a polyhydroxylated, non-volatile compound like this compound, analysis by GC-MS would be impossible without derivatization. The standard procedure involves converting the polar hydroxyl (-OH) groups into nonpolar, volatile ethers. A common two-step process is:

Methoximation: This step protects carbonyl (aldehyde and keto) groups, preventing the formation of multiple derivatives from a single compound due to tautomerization. youtube.com

Silylation: Reagents like N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA) are used to replace the active hydrogens on hydroxyl and carboxylic acid groups with trimethylsilyl (B98337) (TMS) groups. youtube.com This process dramatically reduces the compound's polarity and increases its volatility, allowing it to be analyzed by GC-MS.

While LC-MS is generally the preferred method for analyzing xanthones, derivatization could be employed in specific scenarios, such as to improve ionization efficiency or to separate isomeric compounds that are difficult to resolve chromatographically. For HPLC with fluorescence detection, derivatization with a fluorescent tag could be used to dramatically increase detection sensitivity for trace-level quantification, although this is less common for xanthones which already possess a UV-active chromophore.

Future Research Directions and Pre Clinical Translational Potential

Development and Application of Advanced In Vitro Models for Efficacy Screening

To bridge the gap between traditional 2D cell cultures and complex in vivo systems, the use of advanced in vitro models is paramount for evaluating the efficacy of Cratoxyarborenone B. lek.comresearchgate.net These models offer a more physiologically relevant environment, providing more predictive data on how the compound might behave in the human body. lek.commdpi.com

Organoids, which are self-organizing 3D structures derived from stem cells, can replicate the architecture and function of human organs with remarkable fidelity. nih.govnih.govmednexus.org Utilizing organoid models, particularly those relevant to specific disease areas where this compound shows promise, will allow for more accurate efficacy testing. nih.govnih.gov Furthermore, organ-on-a-chip technologies, which are microfluidic devices that mimic the dynamic environment of human organs, can provide insights into the compound's effects on tissue-tissue interfaces and physiological functions. nih.govmednexus.orgfrontiersin.org These systems can be engineered to model specific diseases, offering a platform to observe the therapeutic effects of this compound in a controlled yet physiologically representative setting. mednexus.orgfrontiersin.org

Moving beyond traditional monolayer cell cultures, 3D cell culture models better represent the natural microenvironment of cells, which can significantly influence drug response. nih.govrsc.orgresearchgate.net These models, which include spheroids and hydrogel-based cultures, preserve the crucial cell-to-cell and cell-to-matrix interactions that are often lost in 2D systems. nih.govresearchgate.netmdpi.com For this compound, screening using 3D cell cultures can provide more reliable data on its anti-cancer or other therapeutic activities, helping to avoid the false positives often associated with simpler models. nih.gov

Optimization of Synthetic Pathways for Scalable Production and Access

A significant hurdle in the development of many natural products is the challenge of obtaining sufficient quantities for extensive pre-clinical and clinical studies. While this compound can be isolated from natural sources, such as plants of the Cratoxylum genus, this is often not a sustainable or scalable solution. vdoc.pub Therefore, the development of efficient and scalable synthetic pathways is a critical research objective.

Modern metabolic engineering and synthetic biology offer powerful tools to construct and optimize synthetic pathways in microbial hosts. nih.gov By engineering microorganisms to produce this compound, researchers can create a reliable and scalable source of the compound. nih.gov This involves identifying the biosynthetic genes from the source organism and introducing them into a suitable host like Escherichia coli or Saccharomyces cerevisiae. nih.gov Furthermore, techniques for the high-throughput alteration of genetic circuits can accelerate the process of optimizing these synthetic pathways for maximum yield and efficiency. nih.gov The use of artificial intelligence (AI) in retrosynthetic analysis and reaction prediction can also revolutionize the design of novel and efficient chemical synthesis routes. preprints.orgpreprints.org

Exploration of Novel Pharmacological Targets and Polypharmacology

The initial biological activities observed for this compound provide a starting point for a deeper exploration of its mechanism of action. A comprehensive understanding of its pharmacological targets is essential for its development as a therapeutic agent. Recent research has highlighted the potential of related compounds, such as Cratoxyarborenone E, in targeting pathways relevant to diseases like malaria and cancer, suggesting that this compound may also interact with key cellular targets. researchgate.netpensoft.netresearchgate.net For instance, Cratoxyarborenone E has been shown to interact with TNF (Tumor Necrosis Factor). researchgate.net

The concept of polypharmacology, where a single drug molecule interacts with multiple targets, is increasingly recognized as a key attribute of effective medicines, especially for complex diseases. tcmsp-e.comfrontiersin.orgnih.gov It is crucial to investigate the potential polypharmacological profile of this compound. This involves screening the compound against a wide range of biological targets to identify both its primary and secondary mechanisms of action. nih.gov This approach can uncover novel therapeutic applications and provide a more complete picture of the compound's effects. frontiersin.orgnih.gov

| Compound Name | Potential Target(s) |

| Cratoxyarborenone E | TNF (Tumor Necrosis Factor) |

Pre-formulation Studies for Enhanced Solubility and In Vitro Stability

The physical and chemical properties of a drug candidate are critical determinants of its ultimate success. bspublications.netresearchgate.net Pre-formulation studies for this compound will be essential to understand its solubility, stability, and other physicochemical characteristics. bspublications.netslideshare.net Many natural products exhibit poor water solubility, which can limit their bioavailability and therapeutic efficacy. bspublications.net

Key pre-formulation investigations will include:

Solubility Profile: Determining the solubility of this compound in various solvents and pH conditions. bspublications.netslideshare.net

Stability Analysis: Assessing the compound's stability under different conditions of temperature, light, and pH to establish its shelf-life and identify potential degradation pathways. bspublications.netresearchgate.net

Salt and Polymorph Screening: Investigating the formation of different salt forms and polymorphs, which can significantly impact solubility and stability. bspublications.net

The insights gained from these studies will guide the development of appropriate formulations to enhance the solubility and stability of this compound, thereby improving its potential for in vivo efficacy. nih.gov

Integration of Computational and Experimental Approaches in Lead Optimization

The process of optimizing a lead compound like this compound can be significantly accelerated by integrating computational and experimental methods. osti.govnih.gov Computational tools can be used to predict the compound's properties, design new analogs with improved activity and pharmacokinetic profiles, and guide experimental work. frontiersin.orgmdpi.comnih.gov

Key integrated approaches include:

In Silico Modeling: Using computational models to predict the absorption, distribution, metabolism, and excretion (ADME) properties of this compound and its analogs. nih.govmdpi.com

Molecular Docking and Dynamics: Simulating the interaction of this compound with its potential biological targets to understand the molecular basis of its activity and to design more potent derivatives. frontiersin.org

Iterative Design-Synthesize-Test Cycles: Employing a feedback loop where computational predictions guide the synthesis of new compounds, which are then experimentally tested, and the results are used to refine the computational models. nih.gov

This synergistic approach allows for a more rational and efficient exploration of the chemical space around this compound, ultimately leading to the identification of optimized drug candidates with enhanced therapeutic potential. osti.govfrontiersin.orgnih.gov

Q & A

Q. What ethical considerations apply when studying this compound in animal models?

Q. How can researchers align their study design with FINER criteria (Feasible, Interesting, Novel, Ethical, Relevant)?

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.